molecular formula C9H16N3O15P3 B3051599 NHC-triphosphate CAS No. 34973-27-8

NHC-triphosphate

Cat. No.: B3051599
CAS No.: 34973-27-8
M. Wt: 499.16 g/mol
InChI Key: BNIQIYMICUFERK-XVFCMESISA-N
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Description

NHC-triphosphate, also known as N-hydroxycytidine triphosphate, is an active phosphorylated intracellular metabolite of N-hydroxycytidine. This compound plays a crucial role in antiviral therapies, particularly in the treatment of RNA virus infections such as SARS-CoV-2. This compound acts as a nucleoside analog, disrupting viral replication by causing mutations in the viral RNA, thereby inhibiting viral growth .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NHC-triphosphate involves the phosphorylation of N-hydroxycytidine. This process typically requires the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite reagents under controlled conditions. The reaction is carried out in anhydrous solvents like acetonitrile or dimethylformamide (DMF) to prevent hydrolysis .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: NHC-triphosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

NHC-triphosphate exerts its antiviral effects by acting as a competitive substrate for viral RNA-dependent RNA polymerase. Once incorporated into the viral RNA, it induces mutations, leading to an accumulation of errors in the viral genome. The molecular targets include the viral RNA polymerase and the viral RNA itself .

Comparison with Similar Compounds

Uniqueness of NHC-Triphosphate: this compound is unique due to its high barrier to the development of viral resistance and its broad-spectrum antiviral activity. Unlike other nucleoside analogs, it induces a high rate of mutations in the viral RNA, making it highly effective against a wide range of RNA viruses .

Properties

IUPAC Name

[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N3O15P3/c13-6-4(3-24-29(20,21)27-30(22,23)26-28(17,18)19)25-8(7(6)14)12-2-1-5(11-16)10-9(12)15/h1-2,4,6-8,13-14,16H,3H2,(H,20,21)(H,22,23)(H,10,11,15)(H2,17,18,19)/t4-,6-,7-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIQIYMICUFERK-XVFCMESISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1NO)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1NO)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N3O15P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70188521
Record name N4-Hydroxycytidine 5'-triphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34973-27-8
Record name N4-Hydroxycytidine 5'-triphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034973278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N4-Hydroxycytidine 5'-triphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
NHC-triphosphate
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NHC-triphosphate
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NHC-triphosphate
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NHC-triphosphate
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NHC-triphosphate
Reactant of Route 6
NHC-triphosphate

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